molecular formula C33H30N4O2 B602563 Telmisartan-d3 CAS No. 1189889-44-8

Telmisartan-d3

货号: B602563
CAS 编号: 1189889-44-8
分子量: 517.6 g/mol
InChI 键: RMMXLENWKUUMAY-HPRDVNIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telmisartan-d3 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification aims to improve the drug’s efficacy and reduce its side effects.

作用机制

Target of Action

Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of this compound and plays a crucial role in the regulation of blood pressure .

Mode of Action

This compound binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that this compound may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .

Pharmacokinetics

This compound demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as process parameters can influence the action of this compound. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .

生化分析

Biochemical Properties

Telmisartan-d3 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward PPAR-γ also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has been shown to markedly suppress the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It regulates DNA replication, mismatch repair, and the cell cycle pathway in GBM cells . Furthermore, this compound induced G0/G1 phase arrest and apoptosis .

Molecular Mechanism

This compound’s unique mode of action entails the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . In addition to its role as an angiotensin receptor blocker (ARB), this compound exhibits partial agonist activity toward the PPAR-γ . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of this compound showed dose proportionality, with a long terminal half-life of 16 hours . The indirect response pharmacodynamic model estimated the area under the effect curve (AUEC) at three doses .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, this compound was administered at doses of 2, 4, and 8 mg/kg . The pharmacokinetic parameters showed dose proportionality . The IC50 values were calculated at three doses .

Metabolic Pathways

This compound increases eNOS production by stimulation of the PPAR-γ signaling pathway . In addition, this compound inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Transport and Distribution

This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction.

    Introduction of Benzimidazole Moiety: The benzimidazole moiety is introduced via a cyclization reaction.

    Deuteration: The final step involves the selective deuteration of the compound, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency.

化学反应分析

Types of Reactions: Telmisartan-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Pharmacokinetic Studies

Telmisartan-d3 is pivotal in pharmacokinetic research, allowing scientists to trace the metabolism and excretion pathways of telmisartan in biological systems. The incorporation of deuterium isotopes facilitates enhanced tracking and analysis during experiments.

Key Findings:

  • Metabolism Tracking : this compound aids in understanding how telmisartan is metabolized in vivo, providing insights into its pharmacological effects and safety profiles.
  • Liver Function : Studies indicate that telmisartan is predominantly eliminated by the liver, with its pharmacokinetics exhibiting nonlinear characteristics depending on dosage .

Cardiovascular Research

This compound is used to investigate cardiovascular diseases due to its role in inhibiting the renin-angiotensin-aldosterone system (RAAS). Its effectiveness in controlling blood pressure and reducing cardiovascular risks has been well-documented.

Clinical Applications:

  • Hypertension Management : Telmisartan has been shown to effectively lower systolic and diastolic blood pressure. In a study involving patients with hypertension and diabetes, significant reductions in blood pressure were observed with telmisartan monotherapy compared to combination therapies .
  • Cardiovascular Risk Reduction : The drug's ability to improve markers of cardiovascular health makes it a valuable tool in both human and veterinary medicine .

Renal Health Studies

Research indicates that telmisartan can ameliorate nephropathy associated with metabolic syndrome. A study demonstrated that telmisartan improved renal function and reduced inflammatory markers in a metabolic syndrome rat model.

Mechanisms of Action:

  • Hippo Pathway Restoration : Telmisartan's effects on renal health may be linked to the restoration of the Hippo signaling pathway, which is crucial for cellular growth regulation and organ size control .
  • Combination Therapy : The combination of telmisartan with vitamin D3 showed enhanced protective effects against nephropathy, indicating potential synergistic benefits .

Cancer Research

Recent studies have explored the potential of this compound in oncology, particularly its role in enhancing drug delivery for cancer treatments.

Case Study Insights:

  • Combination Therapy Efficacy : Research demonstrated that combining actinomycin D with telmisartan significantly improved treatment outcomes in lung cancer models by facilitating better drug penetration into tumors .
  • Inhibition of Cancer Cell Proliferation : Telmisartan has shown promise in reducing cancer cell proliferation through various signaling pathways, making it a candidate for adjunctive cancer therapies .

Gastrointestinal Studies

There are emerging reports linking telmisartan to gastrointestinal side effects, such as sprue-like enteropathy. These findings highlight the importance of monitoring adverse reactions associated with long-term use.

Clinical Observations:

  • A documented case revealed that a patient developed chronic diarrhea attributed to telmisartan use, emphasizing the need for careful patient management when prescribing this medication .

Data Summary Table

Application AreaKey Findings & Observations
PharmacokineticsFacilitates tracking of metabolism; nonlinear hepatic elimination characteristics identified
Cardiovascular HealthEffective in lowering blood pressure; reduces cardiovascular risks; enhances treatment outcomes
Renal HealthAmeliorates nephropathy; restores Hippo pathway; shows synergistic effects with vitamin D3
Cancer ResearchEnhances drug delivery; reduces cancer cell proliferation; effective in combination therapies
Gastrointestinal EffectsLinked to sprue-like enteropathy; requires monitoring for gastrointestinal side effects

相似化合物的比较

    Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

    Valsartan: Known for its high affinity for the angiotensin II type-1 receptor, used in treating hypertension and heart failure.

    Olmesartan: Exhibits a longer half-life and higher potency compared to Telmisartan.

Uniqueness of Telmisartan-d3: this compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and reduces the rate of degradation. This modification can lead to improved therapeutic outcomes and fewer side effects compared to its non-deuterated counterparts.

生物活性

Telmisartan-d3 is a deuterated form of telmisartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. Its biological activity encompasses various pharmacological effects, including antihypertensive properties, potential metabolic benefits, and adverse reactions such as enteropathy. This article synthesizes recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). By binding to these receptors in vascular smooth muscle and the adrenal gland, it inhibits the vasoconstrictive effects of angiotensin II, leading to decreased systemic vascular resistance and blood pressure reduction. Additionally, this compound exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), which may enhance its metabolic effects, such as improving insulin sensitivity and lipid metabolism .

Antihypertensive Effects

Telmisartan has been shown to effectively lower both systolic blood pressure (SBP) and diastolic blood pressure (DBP). In clinical studies, patients treated with telmisartan demonstrated significant reductions in SBP and DBP compared to those receiving other ARBs or placebo . The pharmacokinetics of telmisartan indicate a long half-life of approximately 24 hours, allowing for once-daily dosing while maintaining effective blood pressure control throughout the dosing interval .

Study Treatment Change in SBP (mmHg) Change in DBP (mmHg)
Neutel et al. (2005)Telmisartan/HCTZ 80/12.5 mg-10.7-7.2
Jha et al. (2021)Telmisartan monotherapy-13.3Not reported
Burnier & Maillard (2001)Telmisartan 80 mg-11.1 vs valsartan-7.6 vs valsartan

Metabolic Effects

Research indicates that telmisartan can positively influence metabolic parameters. In animal models, telmisartan administration resulted in decreased levels of glucose, insulin, and triglycerides in subjects fed a high-fat diet . This effect is attributed to its action on PPAR-γ, which regulates carbohydrate and lipid metabolism.

Renal Protection

Telmisartan has been associated with renal protective effects in patients with metabolic syndrome-induced nephropathy. A study demonstrated that telmisartan improved renal function and histological features in rats subjected to a high-fat diet . The compound also modulated inflammatory markers and fibrosis-related proteins, suggesting its role in restoring renal health through the Hippo signaling pathway.

Adverse Reactions

Despite its therapeutic benefits, telmisartan can induce adverse effects. A notable case report described a patient developing sprue-like enteropathy after prolonged use of telmisartan. Symptoms included chronic diarrhea and weight loss, which resolved upon discontinuation of the drug . This raises concerns about potential gastrointestinal side effects associated with ARBs.

Case Studies

  • Case Study: Sprue-like Enteropathy
    • Patient Profile : 52-year-old male with chronic diarrhea after 3 years on telmisartan.
    • Findings : Duodenal biopsy revealed villous atrophy; symptoms improved after discontinuation.
    • : Suggests a possible class effect among ARBs leading to enteropathy .
  • Combination Therapy with Vitamin D
    • Objective : To evaluate the synergistic effects of vitamin D with telmisartan on metabolic syndrome.
    • Results : The combination significantly improved metabolic biomarkers compared to either treatment alone.
    • Implication : Highlights the potential for enhanced therapeutic strategies using telmisartan alongside vitamin D .

属性

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLENWKUUMAY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662199
Record name 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189889-44-8
Record name 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。